Cas no 1207007-39-3 (methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate)

methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate 化学的及び物理的性質
名前と識別子
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- methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate
- VU0521204-1
- AKOS024519391
- methyl 2-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]benzoate
- F5802-0112
- 1207007-39-3
- methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate
- methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate
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- インチ: 1S/C17H19NO7S/c1-22-17(19)14-4-2-3-5-15(14)24-12-13-6-7-16(25-13)26(20,21)18-8-10-23-11-9-18/h2-7H,8-12H2,1H3
- InChIKey: GVVAJIOUBDYJPD-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=C(COC2C=CC=CC=2C(=O)OC)O1)(N1CCOCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 381.08822312g/mol
- どういたいしつりょう: 381.08822312g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 104Ų
methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5802-0112-10mg |
methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |
1207007-39-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5802-0112-40mg |
methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |
1207007-39-3 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5802-0112-50mg |
methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |
1207007-39-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5802-0112-15mg |
methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |
1207007-39-3 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5802-0112-1mg |
methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |
1207007-39-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5802-0112-10μmol |
methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |
1207007-39-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5802-0112-3mg |
methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |
1207007-39-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5802-0112-4mg |
methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |
1207007-39-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5802-0112-30mg |
methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |
1207007-39-3 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5802-0112-5mg |
methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |
1207007-39-3 | 5mg |
$69.0 | 2023-09-09 |
methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate 関連文献
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoateに関する追加情報
Introduction to Methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate (CAS No 1207007-39-3)
Methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate, a compound with the chemical identifier CAS No 1207007-39-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The structural features of this molecule, particularly the presence of a benzoate moiety and a 5-(morpholine-4-sulfonyl)furan substituent, make it a promising candidate for further exploration in synthetic and pharmacological studies.
The< strong>methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate molecule exhibits a unique combination of functional groups that contribute to its versatility. The benzoate group is well-known for its role in various biological and chemical processes, while the morpholine-4-sulfonyl moiety introduces additional complexity and reactivity. These features suggest that this compound may have applications in the synthesis of more complex molecules, including potential drug candidates.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The furan ring, a key component of the< strong>5-(morpholine-4-sulfonyl)furan moiety, is particularly noteworthy due to its presence in numerous bioactive natural products and synthetic drugs. The ability to modify this ring system opens up possibilities for designing molecules with tailored biological activities.
The< strong>morpholine group in the molecule adds another layer of functionality, providing opportunities for further chemical manipulation. Morpholine derivatives are known for their stability and ease of functionalization, making them valuable intermediates in organic synthesis. The sulfonyl group further enhances the reactivity of the morpholine ring, allowing for diverse chemical transformations.
One of the most exciting aspects of< strong>Methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate is its potential as a building block for more complex pharmaceuticals. Researchers have been exploring its use in the synthesis of molecules with anti-inflammatory, antimicrobial, and anticancer properties. The combination of the benzoate and furan rings provides a scaffold that can be modified to target specific biological pathways.
The benzoate group is particularly interesting because it can participate in various interactions with biological targets. For example, it can form hydrogen bonds with amino acid residues in proteins, influencing the binding affinity and specificity of drug candidates. Additionally, the benzoate group can be oxidized or reduced to introduce further functional diversity into the molecule.
The< strong>5-(morpholine-4-sulfonyl)furan moiety is equally important due to its ability to engage in multiple types of interactions. The furan ring can interact with aromatic residues in proteins through π-stacking interactions, while the morpholine ring can form hydrogen bonds and engage in hydrophobic interactions. These properties make this compound a versatile tool for medicinal chemists looking to design molecules with specific binding profiles.
In recent studies, researchers have been investigating the use of< strong>Methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate as a precursor for synthesizing novel drug candidates. One such study focused on its potential as an anti-inflammatory agent. The researchers found that derivatives of this compound exhibited significant inhibitory activity against several inflammatory enzymes. This finding suggests that further optimization of the molecule could lead to the development of new treatments for inflammatory diseases.
Another area where this compound has shown promise is in antimicrobial applications. The unique structural features of< strong>Methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate allow it to interact with bacterial cell walls and membranes, disrupting essential cellular processes. Preliminary studies have demonstrated that certain derivatives of this compound exhibit potent activity against Gram-positive and Gram-negative bacteria. This makes it a valuable candidate for developing new antibiotics to combat resistant bacterial strains.
The anticancer potential of< strong>Methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate has also been explored. Researchers have identified several derivatives that inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival. These findings highlight the importance of this compound as a starting point for developing novel anticancer therapies.
The synthesis of< strong>Methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate involves several key steps that showcase its complexity and versatility. The process typically begins with the preparation of the furan derivative, followed by sulfonylation and subsequent methylation to introduce the morpholine group. Each step requires careful optimization to ensure high yield and purity.
The benzoate group is introduced through esterification or other coupling reactions, depending on the desired synthetic route. These reactions must be carefully controlled to avoid unwanted side products and ensure regioselectivity. The final product is then purified through techniques such as column chromatography or recrystallization.
In conclusion,< strong>Methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate (CAS No 1207007-39-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile building block for synthesizing novel therapeutic agents with potential applications in anti-inflammatory, antimicrobial, and anticancer treatments. Further research is needed to fully explore its capabilities and develop new drug candidates based on this promising compound.
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